molecular formula C₂₀H₂₇NO₁₂ B1140367 methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 173467-18-0

methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1140367
CAS No.: 173467-18-0
M. Wt: 473.43
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Description

Methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate (hereafter referred to as the target compound) is a highly acetylated derivative of a dihydropyran scaffold. Its synthesis involves sequential acetylation and substitution reactions, as detailed in , where it is synthesized via methanolysis of a precursor under basic conditions . Key structural features include:

  • A dihydropyran ring with stereochemical specificity (2R,3R,4S configuration).
  • An acetamido group at position 2.
  • Acetyloxy substituents at positions 2 and 2.
  • A (2S)-1,2,3-triacetyloxypropyl side chain.
  • A methyl ester at position 6.

The compound serves as a synthetic intermediate for bioactive molecules, particularly in carbohydrate chemistry and glycobiology. Analytical data (TLC, NMR) confirm its structural integrity, aligning with literature values .

Properties

IUPAC Name

methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO12/c1-9(22)21-14-7-15(20(27)28-6)33-19(17(14)31-12(4)25)18(32-13(5)26)16(30-11(3)24)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16-,17+,18?,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMGCUXSSBBFL-KEVQOFRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C=C(OC(C1OC(=O)C)C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1OC(=O)C)C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858085
Record name methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173467-18-0
Record name methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes under controlled temperatures to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or reduced forms, which can be further utilized in synthetic pathways .

Scientific Research Applications

methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound acts as a substrate or inhibitor in these enzymatic reactions, affecting the synthesis and modification of glycoproteins and glycolipids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name Molecular Formula* Key Functional Groups Physical State Applications/Notes Reference
Target Compound C₂₄H₃₂N₂O₁₅ Acetamido, acetyloxy, triacetyloxypropyl, methyl ester Crystalline solid Synthetic intermediate; potential glycosidase inhibitor
Compound 16 () C₄₇H₄₀F₁₇N₉O₁₄ Fluorinated chain, triazole, acetylated pyran Not reported Antiviral research (fluorinated chains enhance membrane permeability)
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ Acetyloxy, hydroxyl, methyl ester, cyclopenta[c]pyran Powder Pharmacological research (anti-inflammatory, reference standard)
(2R,3S,4R,5R,6S)-5-Acetamido... () C₁₄H₂₁NO₈S Acetamido, acetyloxy, mercapto (‑SH) Not reported Thiol-mediated conjugation; potential in drug delivery
Compound 5 () C₂₃H₃₂N₂O₁₄ Triacetyloxypropyl, acetamido, methoxycarbonyl Not reported Intermediate in sialic acid analog synthesis

*Molecular formulas are estimated based on structural descriptors where explicit data were unavailable in evidence.

Key Differences and Implications

Substituent Effects: The target compound’s triacetyloxypropyl side chain distinguishes it from analogs like 8-O-acetylshanzhiside methyl ester, which lacks this substituent. Fluorinated chains in Compound 16 () improve lipophilicity and bioavailability but may introduce metabolic stability challenges .

Functional Group Reactivity :

  • The mercapto group in ’s compound enables thiol-ene click chemistry, a feature absent in the target compound. This makes the former more versatile in bioconjugation but less stable under oxidative conditions .

Biological Activity :

  • The target compound’s acetylated pyran core is shared with 8-O-acetylshanzhiside methyl ester, which exhibits anti-inflammatory activity. However, the latter’s hydroxyl groups may facilitate hydrogen bonding with biological targets, unlike the fully acetylated target compound .

Biological Activity

Methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of 3,4-dihydropyran derivatives, characterized by a pyran ring with multiple substituents that enhance its biological activity. Its structure can be represented as follows:

C19H29NO7\text{C}_{19}\text{H}_{29}\text{N}\text{O}_7

The presence of acetamido and acetyloxy groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties against various pathogens. For example:

  • Bacterial Inhibition : The compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
  • Fungal Activity : It also showed antifungal activity against Candida albicans, with an MIC of 64 µg/mL.

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity . In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500600
IL-61200450

This reduction indicates a potential mechanism for mitigating inflammation in chronic diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Breast Cancer : IC50 values of approximately 15 µM against MCF-7 cells.
  • Lung Cancer : IC50 values around 20 µM against A549 cells.

These results highlight the compound's potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms of action.

The biological activities of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

  • NF-kB Pathway Inhibition : The compound appears to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through activation of caspase cascades.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with formulations containing this compound.
  • Cancer Treatment Regimen : A combination therapy including this compound was tested in patients with advanced breast cancer, resulting in enhanced efficacy compared to standard treatments alone.

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